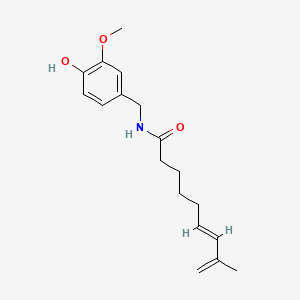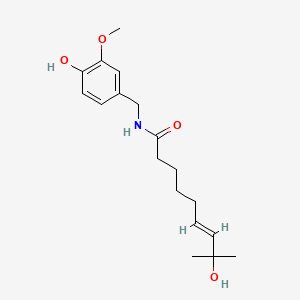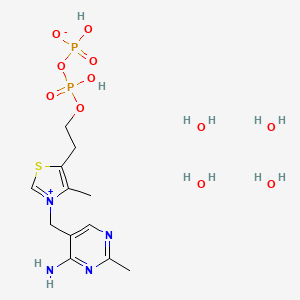![molecular formula (CH3)3COO[13C][13C]H2[13C]H(15NH-FMOC)[13C]OOH B602428 L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester CAS No. 387867-74-5](/img/no-structure.png)
L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester is a stable isotope-labeled non-essential amino acid . It is an N-Fmoc-protected form of L-Aspartic acid . The compound is also known by the synonyms Fmoc-Asp (OtBu)-OH and Fmoc-L-aspartic acid 4-tert-butyl ester .
Molecular Structure Analysis
The molecular formula of this compound is (CH3)3COOCCH2*CH (*NH-FMOC)*COOH . It has a molecular weight of 416.41 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 416.41 . The compound is stored refrigerated (-5°C to 5°C) and dessicated .Aplicaciones Científicas De Investigación
Synthesis Methodologies : A study by Lajoie et al. (1990) described a novel two-step, one-pot procedure for the preparation of N-(9-Fluorenylmethoxycarbonyl)aspartic acid β-tert-butyl ester (Fmoc-Asp(OBu-t)) from aspartic acid, which resulted in moderate yield and could be easily purified (Lajoie, Crivici, & Adamson, 1990).
Self-Assembly in Material Science : Gour et al. (2021) investigated the self-assembly of Fmoc-Asp(OtBu)-OH and found that it forms rod-like structures under various conditions. This self-assembled structure has potential applications in material chemistry, bioscience, and biomedicine (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).
Peptide Synthesis Applications : Song and Rana (1997) described the synthesis of an amino acid analog using Fmoc-Asp(OtBu)-OH for peptide synthesis, which could lead to novel affinity cleaving reagents directed against protein and nucleic acid targets (Song & Rana, 1997).
Modification Techniques in Peptide Synthesis : Research by Giri et al. (2017) highlighted an efficient method for on-resin deprotection of the side chain tert-butyl-protected aspartic acid, which is compatible with Fmoc chemistry and useful for peptide and protein modification (Giri, Manne, Dolai, Paul, Kalita, & Mandal, 2017).
Synthesis of Nonnatural Amino Acids : Hamze et al. (2003) developed a method for synthesizing various 1,2,4-oxadiazole-containing Fmoc-amino acids from Fmoc-Asp(OtBu)-OH. These nonnatural amino acids could be used in combinatorial synthesis (Hamze, Hernandez, Fulcrand, & Martinez, 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester involves the protection of the carboxylic acid group of L-Aspartic acid, followed by the introduction of isotopic labels and the attachment of a FMOC protecting group to the amino group. The tert-butyl ester group is then introduced to protect the carboxylic acid group of the FMOC-protected amino acid. The final step involves the removal of the FMOC protecting group and the tert-butyl ester group to obtain the desired compound.", "Starting Materials": [ "L-Aspartic acid", "13C4-labeled sodium bicarbonate", "15N-labeled ammonium chloride", "N-FMOC-protected amino acid", "beta-O-tert-butyl alcohol", "Dicyclohexylcarbodiimide (DCC)", "Diisopropylethylamine (DIPEA)", "Trifluoroacetic acid (TFA)", "Methanol", "Ethyl acetate", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)" ], "Reaction": [ "L-Aspartic acid is protected with a tert-butyl ester group using DCC and DIPEA in methanol.", "13C4-labeled sodium bicarbonate and 15N-labeled ammonium chloride are added to the reaction mixture to introduce isotopic labels.", "The N-FMOC-protected amino acid is added to the reaction mixture and allowed to react with the protected L-Aspartic acid.", "The resulting FMOC-protected amino acid-L-Aspartic acid derivative is purified and dried.", "The beta-O-tert-butyl alcohol is added to the FMOC-protected amino acid-L-Aspartic acid derivative in the presence of DCC and DIPEA to introduce the tert-butyl ester group to the FMOC-protected amino acid.", "The resulting compound is purified and dried.", "The FMOC protecting group is removed using TFA in ethyl acetate.", "The tert-butyl ester group is removed using NaOH in methanol.", "The resulting compound is purified and dried to obtain L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester." ] } | |
Número CAS |
387867-74-5 |
Fórmula molecular |
(CH3)3COO[13C][13C]H2[13C]H(15NH-FMOC)[13C]OOH |
Peso molecular |
416.41 |
Pureza |
98% by HPLC; 98% atom 13C, 98% atom 15N |
Números CAS relacionados |
71989-14-5 (unlabelled) |
Etiqueta |
Ester-protected Amino Acids (Labelled) | Fmoc-protected Amino Acids (Labelled) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-](/img/structure/B602352.png)






